molecular formula C11H16ClNO B3166527 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride CAS No. 91246-30-9

3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride

Cat. No. B3166527
CAS RN: 91246-30-9
M. Wt: 213.70
InChI Key: TXIRCOWTLPJWFB-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride” is a chemical compound with the empirical formula C12H18ClN . It’s important to note that the information available is limited and may not be fully accurate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride” are not well-documented in the literature. The compound has an empirical formula of C12H18ClN and a molecular weight of 211.73 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Versatile Scaffold for Novel Compounds : Pyrrolidine rings and their derivatives, such as pyrrolizines and prolinol, have been extensively used in medicinal chemistry due to their effectiveness in treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes significantly to the stereochemistry of molecules. The non-planarity of the ring facilitates increased three-dimensional coverage, enhancing the biological profile of drug candidates. This review discusses the bioactive molecules characterized by the pyrrolidine ring, the influence of steric factors on biological activity, and the structure–activity relationship (SAR) of these compounds. It also covers synthetic strategies used in designing new pyrrolidine compounds with diverse biological profiles, emphasizing the stereogenicity of carbons in determining the efficacy of drug candidates (Petri et al., 2021).

properties

IUPAC Name

3-(2-methylphenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIRCOWTLPJWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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